Cas no 1211541-07-9 (2-bromo-4-chloro-3-(trifluoromethyl)pyridine)
2-bromo-4-chloro-3-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-chloro-3-(trifluoromethyl)pyridine
- Pyridine, 2-bromo-4-chloro-3-(trifluoromethyl)-
- AT32732
- AKOS027357739
- DTXSID901244460
- AB71062
- SCHEMBL17506246
- 1211541-07-9
- DB-392721
-
- Inchi: 1S/C6H2BrClF3N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H
- InChI Key: GMPWMGQYHMBRQC-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CN=1)Cl)C(F)(F)F
Computed Properties
- Exact Mass: 258.90112Da
- Monoisotopic Mass: 258.90112Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 12.9Ų
2-bromo-4-chloro-3-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022811-250mg |
2-Bromo-4-chloro-3-(trifluoromethyl)pyridine |
1211541-07-9 | 97% | 250mg |
$659.60 | 2023-09-04 | |
| Alichem | A023022811-500mg |
2-Bromo-4-chloro-3-(trifluoromethyl)pyridine |
1211541-07-9 | 97% | 500mg |
$931.00 | 2023-09-04 | |
| Alichem | A023022811-1g |
2-Bromo-4-chloro-3-(trifluoromethyl)pyridine |
1211541-07-9 | 97% | 1g |
$1747.20 | 2023-09-04 | |
| Ambeed | A557576-1g |
2-Bromo-4-chloro-3-(trifluoromethyl)pyridine |
1211541-07-9 | 97% | 1g |
$1356.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9722-100mg |
2-bromo-4-chloro-3-(trifluoromethyl)pyridine |
1211541-07-9 | 95% | 100mg |
¥3801.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9722-250mg |
2-bromo-4-chloro-3-(trifluoromethyl)pyridine |
1211541-07-9 | 95% | 250mg |
¥5069.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9722-500mg |
2-bromo-4-chloro-3-(trifluoromethyl)pyridine |
1211541-07-9 | 95% | 500mg |
¥8448.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9722-1g |
2-bromo-4-chloro-3-(trifluoromethyl)pyridine |
1211541-07-9 | 95% | 1g |
¥12672.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679458-1g |
2-Bromo-4-chloro-3-(trifluoromethyl)pyridine |
1211541-07-9 | 98% | 1g |
¥14721.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9722-100.0mg |
2-bromo-4-chloro-3-(trifluoromethyl)pyridine |
1211541-07-9 | 95% | 100.0mg |
¥3801.0000 | 2025-04-12 |
2-bromo-4-chloro-3-(trifluoromethyl)pyridine Suppliers
2-bromo-4-chloro-3-(trifluoromethyl)pyridine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-bromo-4-chloro-3-(trifluoromethyl)pyridine
Recent Advances in the Application of 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine (CAS: 1211541-07-9) in Chemical Biology and Pharmaceutical Research
2-Bromo-4-chloro-3-(trifluoromethyl)pyridine (CAS: 1211541-07-9) is a halogenated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the development of agrochemicals, pharmaceuticals, and materials science. The presence of bromo, chloro, and trifluoromethyl groups on the pyridine ring provides multiple reactive sites for further functionalization, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the role of 2-bromo-4-chloro-3-(trifluoromethyl)pyridine in the design of novel kinase inhibitors and antiviral agents. For instance, researchers have utilized this compound as a key intermediate in the synthesis of pyridine-based inhibitors targeting specific kinases involved in cancer progression. The trifluoromethyl group, in particular, has been shown to enhance the metabolic stability and binding affinity of these inhibitors, thereby improving their pharmacokinetic properties. Additionally, the compound's halogenated nature facilitates cross-coupling reactions, enabling the construction of diverse molecular scaffolds.
In the realm of agrochemicals, 2-bromo-4-chloro-3-(trifluoromethyl)pyridine has been employed in the development of next-generation herbicides and fungicides. Its structural features contribute to the high efficacy and selectivity of these agrochemicals, addressing the growing need for sustainable pest control solutions. Recent patent filings and research publications have underscored its potential in creating environmentally friendly alternatives to conventional agrochemicals, with reduced toxicity and improved biodegradability.
From a synthetic chemistry perspective, advancements in catalytic methods have streamlined the production and functionalization of 2-bromo-4-chloro-3-(trifluoromethyl)pyridine. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been successfully applied to this compound, enabling the efficient synthesis of complex heterocyclic systems. These methodologies not only enhance the scalability of production but also expand the scope of its applications in drug discovery and materials science.
Looking ahead, the continued exploration of 2-bromo-4-chloro-3-(trifluoromethyl)pyridine is expected to yield further breakthroughs in medicinal chemistry and chemical biology. Its unique combination of reactivity and stability positions it as a cornerstone in the development of innovative therapeutics and functional materials. Future research directions may include the investigation of its role in targeted drug delivery systems and the design of multifunctional catalysts for green chemistry applications.
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